3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a thiophene moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carboxaldehyde and 4-amino-1,2,4-triazole-5-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy group and thiophene moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-4-(phenylmethylideneamino)-1H-1,2,4-triazole-5-thione
- 3-(4-methoxyphenyl)-4-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
- 3-(4-methoxyphenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C14H12N4OS2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS2/c1-19-11-6-4-10(5-7-11)13-16-17-14(20)18(13)15-9-12-3-2-8-21-12/h2-9H,1H3,(H,17,20) |
InChI Key |
TUOUSXIDTKJBOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CS3 |
Origin of Product |
United States |
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